Quinolin-8-yl 3,4-dichlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5057-76-1 |
|---|---|
Molecular Formula |
C16H9Cl2NO2 |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
quinolin-8-yl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-6-11(9-13(12)18)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
InChI Key |
ZPZTVZIMTHQFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Quinolin 8 Yl 3,4 Dichlorobenzoate and Structural Analogues
Esterification Reactions for Constructing the Benzoate (B1203000) Linkage
The cornerstone of synthesizing quinolin-8-yl 3,4-dichlorobenzoate (B1239242) is the esterification reaction. This process can be approached through several effective protocols.
O-Acylation Protocols Involving 8-Hydroxyquinoline (B1678124) and 3,4-Dichlorobenzoyl Chlorides
A direct and common method for forming the ester is the O-acylation of 8-hydroxyquinoline with 3,4-dichlorobenzoyl chloride. This reaction is typically facilitated by a base to neutralize the hydrogen chloride byproduct.
The use of triethylamine (B128534) as a base in a suitable solvent like acetonitrile (B52724) is a widely employed strategy for this type of esterification. nih.govresearchgate.netmdpi.com Triethylamine effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a common solvent choice due to its polarity and ability to dissolve both the reactants and the triethylamine hydrochloride salt. The reaction of 8-hydroxyquinoline with various sulfonyl chlorides in the presence of triethylamine (TEA) in dry THF has been reported to produce the corresponding sulfonate esters in good yields. nih.gov Similarly, the synthesis of carboxamide groups has been achieved by reacting a primary aromatic amine with substituted benzoyl chlorides using triethylamine as both a base and a catalyst. nih.gov
The Steglich esterification is a powerful and mild method for forming esters, particularly for sensitive substrates. nih.govorganic-chemistry.orgwikipedia.org This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.orgwikipedia.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol (8-hydroxyquinoline in this case) to form the ester and dicyclohexylurea (DCU). organic-chemistry.orgwikipedia.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org This method is advantageous as it is performed under neutral and mild conditions. nih.gov
| Method | Reagents | Catalyst | Solvent | Key Features |
| Triethylamine-Mediated | 8-Hydroxyquinoline, 3,4-Dichlorobenzoyl Chloride | Triethylamine | Acetonitrile, THF | Simple, effective for acid-sensitive substrates. nih.gov |
| Steglich Esterification | 8-Hydroxyquinoline, 3,4-Dichlorobenzoic Acid | DMAP | Dichloromethane | Mild conditions, suitable for sterically hindered substrates. nih.govwikipedia.org |
Coupling Reactions Utilizing 3,4-Dichlorobenzoate Precursors
An alternative to using the acyl chloride is to employ a pre-activated form of 3,4-dichlorobenzoic acid. Various coupling reagents can be used to facilitate the esterification. These methods often involve the in-situ formation of a highly reactive intermediate.
Optimization of Reaction Conditions: Temperature, Solvent, and Reagent Stoichiometry
The efficiency of the esterification reaction is highly dependent on several factors. angolaonline.netkoreascience.kr
Temperature: The reaction temperature can significantly influence the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion. angolaonline.net For instance, in some esterification reactions, increasing the temperature has been shown to greatly improve the reaction conversion. angolaonline.net
Solvent: The choice of solvent is crucial. It must dissolve the reactants and be compatible with the reaction conditions. Common solvents for esterification include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile.
Reagent Stoichiometry: The molar ratio of the reactants and catalyst can impact the yield and purity of the product. koreascience.kr For example, in the esterification of glycerol (B35011), the molar ratio of glycerol to acetic acid was a key parameter in maximizing the conversion. koreascience.kr Optimization of these parameters through systematic studies is essential for developing a robust and high-yielding synthetic process.
Strategies for Quinoline (B57606) Moiety Synthesis and Functionalization
The quinoline ring system can be constructed through various classical methods, many of which have been adapted for the synthesis of functionalized derivatives. frontiersin.orgnih.govnih.gov These methods often start from aniline (B41778) or substituted anilines. frontiersin.orgnih.gov
Classical Quinoline Synthesis Methods: Skraup and Friedländer Approaches
Two of the most venerable methods for quinoline synthesis are the Skraup and Friedländer reactions, both dating back to the late 19th century. organicreactions.org
The Skraup synthesis , discovered by Czech chemist Zdenko Hans Skraup, is a chemical reaction used to synthesize quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net The reaction can be quite vigorous, and the use of ferrous sulfate (B86663) is often necessary to moderate it. wikipedia.org An alternative and less violent oxidizing agent that can be used is arsenic acid. wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. This is followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com
The Friedländer synthesis , developed by German chemist Paul Friedländer, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. organicreactions.orgwikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. organicreactions.orgjk-sci.com The general mechanism involves an initial aldol (B89426) condensation followed by cyclodehydration. wikipedia.orgtandfonline.com A key advantage of the Friedländer synthesis is its operational simplicity and the ready availability of starting materials. jk-sci.com
| Reaction | Reactants | Conditions | Key Features |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heating | Can be violent; often requires a moderator. |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, Compound with α-methylene group | Acid or Base Catalysis | Operationally simple; versatile. |
Modern Approaches for Quinoline Ring System Construction
While classical methods remain relevant, modern organic synthesis has introduced a variety of more efficient and versatile approaches for constructing the quinoline ring system. These contemporary methods often utilize advanced catalytic systems to achieve higher yields and greater functional group tolerance. mdpi.com
Transition metal catalysts, particularly those based on palladium and copper, have proven highly effective in quinoline synthesis. numberanalytics.com For instance, rhodium-catalyzed C-H activation and heteroannulation reactions provide an efficient route to substituted quinolines. mdpi.com Similarly, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a one-pot synthesis under mild conditions. mdpi.com Copper acetate (B1210297) has been used to catalyze the reaction of saturated ketones with anthranils to generate 3-substituted quinoline derivatives. mdpi.com
Furthermore, innovative strategies such as oxidative and radical-promoted cyclizations, cascade reactions, and electrophilic annulations have expanded the synthetic toolbox for quinoline derivatives. nih.gov These methods often allow for the construction of complex quinoline scaffolds that are not easily accessible through classical routes.
Derivatization of the Quinoline Core for Analogous Structures
The functionalization of the pre-formed quinoline core is a critical strategy for generating a diverse array of structural analogs. This can involve the introduction of various substituents at different positions of the quinoline ring system.
For example, 8-aminoquinoline (B160924) can be derivatized through reactions such as N-acylation. doaj.org It can also be reacted with other molecules to form more complex structures, such as urea (B33335) derivatives or amides. nih.gov In one instance, 8-aminoquinoline was reacted with 2,2,2-trichloroethyl carbonochloridate (B8618190) to initiate the formation of a urea derivative. nih.gov In another, it was combined with N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide in the presence of diisopropylethylamine and sodium iodide to yield an acetamide (B32628) derivative. nih.gov
Another approach involves the modification of hydroxylated quinolines. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated and subsequently reacted with various nitrogen and sulfur nucleophiles to produce 8-hydroxyquinolines with amino or thioalkyl groups at the 4-position. researchgate.net The synthesis of new chiral derivatizing reagents based on the quinoline structure has also been explored, for example, by introducing a chiral amino acid like L-proline to the molecule. asianpubs.orgresearchgate.net
Advanced Synthetic Techniques and Green Chemistry Principles
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the adoption of advanced techniques and green chemistry principles in the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
For quinoline synthesis, microwave irradiation has been successfully applied to various reaction types, including the Friedländer synthesis. mdpi.com For example, a Nafion-mediated Friedländer reaction under microwave conditions provides an environmentally friendly route to quinolines. mdpi.com Microwave-assisted methods have been developed for both homogeneous and heterogeneous catalytic approaches, highlighting the versatility of this technology. benthamdirect.combohrium.com The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. benthamdirect.combenthamdirect.com
| Method | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. benthamdirect.combohrium.combenthamdirect.com | Friedländer synthesis using a Nafion catalyst. mdpi.com |
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. rsc.orgnih.gov | N-alkylation of imidazole (B134444) rings in hybrid quinoline-imidazole synthesis. rsc.orgnih.gov |
| Solvent-Free Synthesis | Environmentally benign, often simpler work-up. core.ac.ukjocpr.comresearchgate.net | One-pot synthesis from o-nitrobenzaldehyde and enolizable ketones. core.ac.uk |
Ultrasound-Assisted Synthetic Routes for Quinoline Derivatives
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. rsc.orgnih.gov The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov
This method has been successfully employed for the synthesis of various quinoline derivatives. For instance, the N-alkylation of imidazole rings in the synthesis of hybrid quinoline-imidazole compounds is significantly accelerated under ultrasound irradiation, with reaction times decreasing from hours to minutes. rsc.orgnih.gov Similarly, a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation provides a rapid, one-pot synthesis of 2-substituted quinolines. nih.gov The use of ultrasound often leads to milder reaction conditions and improved energy efficiency. rsc.org
Solvent-Free and Environmentally Benign Synthetic Methods
A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer a significant step towards this goal. core.ac.ukjocpr.comresearchgate.net These reactions are often carried out by grinding the reactants together or by heating them in the absence of a solvent.
Several solvent-free methods for quinoline synthesis have been reported. One such method involves the one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant under microwave irradiation without any solvent or catalyst. core.ac.uk Another approach utilizes a magnetite nanoparticle-supported acidic ionic liquid as a catalyst for the Friedländer reaction under solvent-free conditions. tandfonline.com These methods not only reduce environmental impact but can also simplify the reaction work-up and product isolation. core.ac.ukresearchgate.net The development of solvent-free and catalyst-free conditions represents a highly desirable green protocol for the synthesis of quinoline derivatives. jocpr.com
Regio- and Stereoselective Synthesis Considerations
The synthesis of quinolin-8-yl benzoates and their structural analogues often requires careful control of regioselectivity, and in the case of chiral molecules, stereoselectivity. The substitution pattern on both the quinoline ring and the benzoate moiety dictates the need for specific synthetic strategies to ensure the desired isomer is obtained.
For the specific synthesis of Quinolin-8-yl 3,4-dichlorobenzoate, the primary regiochemical consideration lies in the selective functionalization of the 8-position of the quinoline ring. The most straightforward approach involves the esterification of 8-hydroxyquinoline with 3,4-dichlorobenzoic acid or its activated derivative, such as 3,4-dichlorobenzoyl chloride. In this case, the regioselectivity is predetermined by the starting material, 8-hydroxyquinoline, where the reaction occurs at the hydroxyl group.
In the broader context of synthesizing structural analogues, where substitutions might be introduced on the carbocyclic or heterocyclic ring of the quinoline, more complex regioselective strategies are employed. For instance, directed C-H activation has emerged as a powerful tool. The 8-aminoquinoline group can act as a directing group in palladium-catalyzed C-H arylation reactions to introduce substituents at specific positions of a molecule. nih.govacs.org This approach allows for the late-stage functionalization of a pre-formed quinoline-containing scaffold, offering a high degree of regiocontrol.
Various transition-metal-catalyzed reactions have been developed for the regioselective synthesis of quinoline derivatives. Rhodium-catalyzed cyclization reactions between anilines and alkynyl esters have been utilized for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed C-H/C-H cross-coupling reactions provide an efficient method for synthesizing functionalized biphenyl (B1667301) compounds containing a quinoline moiety, with the reaction's regioselectivity being a key aspect. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial in directing the outcome of these transformations.
Stereoselectivity becomes a critical consideration when the synthesis involves the creation of chiral centers within the quinolin-8-yl benzoate analogue. While this compound itself is achiral, the synthesis of more complex analogues, particularly those with applications in asymmetric catalysis or as chiral ligands, necessitates stereoselective methods. For example, cobalt-catalyzed asymmetric hydrofunctionalization reactions using carbon nucleophiles have been developed, providing a new strategy for asymmetric Friedel-Crafts type alkylations involving quinoline-derived directing groups. researchgate.net Cross-metathesis approaches have also been established for the synthesis of N-(quinolin-8-yl) alkenyl amides, where control of the E/Z stereochemistry of the double bond is a key consideration. nih.gov
The following table summarizes various synthetic methodologies for quinoline derivatives where regio- or stereoselectivity is a key factor:
| Reaction Type | Catalyst/Reagents | Key Feature | Reference |
| C-H Arylation | Pd(OAc)₂, AgOAc, NaOAc | 8-Aminoquinoline directed C-H activation | nih.govacs.org |
| C-H/C-H Cross-Coupling | Cobalt catalyst | High regio- and stereoselectivity | researchgate.net |
| Cyclization | Rhodium catalyst, Formic acid | Regioselective synthesis of quinoline carboxylates | mdpi.com |
| Cross-Metathesis | Grubbs II catalyst | Access to E/Z isomers of alkenyl amides | nih.gov |
| Asymmetric Hydrofunctionalization | Cobalt catalyst | Asymmetric Friedel-Crafts type alkylation | researchgate.net |
Advanced Structural Characterization and Spectroscopic Elucidation
Crystallographic Analysis of Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) and Related Compounds
Crystallographic studies offer a definitive view of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular forces within a crystalline solid.
Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures. For the related compound, Quinolin-8-yl 4-chlorobenzoate (B1228818), colorless prisms were obtained by recrystallization from methanol (B129727). mdpi.com The crystallographic data and refinement details for this analogue provide significant insights into the structural characteristics of this class of compounds. mdpi.com
The analysis reveals an orthogonal orientation between the aromatic rings in the solid state. mdpi.com Specifically, the dihedral angle between the planar fragments of the aromatic moieties is 89.30°. mdpi.com This is in contrast to a related compound, 2-aminoquinolin-8-yl 4-chlorobenzoate, where the presence of an amine group on the quinoline (B57606) ring alters this orthogonality, resulting in dihedral angles of 72.58° and 79.21° due to the formation of N-H···N hydrogen bonds. mdpi.com
Table 1: Crystallographic Data for Quinolin-8-yl 4-chlorobenzoate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₀ClNO₂ |
| Formula Weight | 283.71 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The solid-state architecture of these compounds is governed by a variety of non-covalent interactions, which dictate the packing of molecules in the crystal lattice.
The crystal structure of Quinolin-8-yl 4-chlorobenzoate is characterized by a network of weak intermolecular interactions. mdpi.com These include C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. mdpi.com The presence of these interactions is crucial in the formation of the supramolecular assembly. mdpi.com The Cl···π interaction, an attractive force between a chlorine atom and a π-system, typically has an average interatomic distance of 3.6 Å. nih.gov In some related structures, π-π stacking between the quinoline ring systems of adjacent molecules is also observed, with centroid-to-centroid distances around 3.6169 Å. researchgate.net
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. For Quinolin-8-yl 4-chlorobenzoate, this analysis shows that dispersion forces play a significant role in the crystal packing, which is consistent with the presence of few short hydrogen interactions. mdpi.com Electrostatic potential maps suggest the formation of σ-holes on the chlorine atoms, though Cl···Cl interactions are absent due to the shallow nature of these σ-holes. mdpi.com In a related quinoline derivative, Hirshfeld surface analysis revealed that H···H contacts account for 47.7% of the total surface area, highlighting their importance in the crystal packing. researchgate.net
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups present in a molecule and providing a unique "fingerprint."
The FTIR spectrum of Quinolin-8-yl 4-chlorobenzoate provides clear evidence of its key functional groups. mdpi.com The most notable absorptions include the C=O stretching vibration of the ester at 1730 cm⁻¹, the C=N stretching of the quinoline ring at 1627 cm⁻¹, and various C=C aromatic stretching bands. mdpi.com The C-O stretching vibrations are also clearly identifiable. mdpi.com For comparison, the related 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate shows a C=O stretching vibration for the ester at 1732 cm⁻¹ and a C-Cl stretching mode at 740 cm⁻¹. mdpi.comresearchgate.net
Table 2: FTIR Spectral Data for Quinolin-8-yl 4-chlorobenzoate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3086, 3036 | Aromatic C-H stretching |
| 1730 | C=O stretching (ester) |
| 1627 | C=N stretching (quinoline) |
| 1593, 1490 | C=C stretching (aromatic) |
| 1404, 1387, 1370 | C-C stretching |
| 1287, 1258 | C-N and C-C(=O)-O stretching |
| 1087 | O-C-C stretching |
| 760 | C-Cl stretching |
Source: mdpi.com
of Quinolin-8-yl 3,4-dichlorobenzoate
Supramolecular Assembly and Intermolecular Interactions in the Solid State
Raman spectroscopy is a valuable technique for identifying characteristic vibrational modes of a molecule. For this compound, the spectrum would be a composite of the vibrations from the quinoline ring and the 3,4-dichlorobenzoyl group.
Quinoline Moiety: The quinoline ring system exhibits characteristic Raman bands. Strong bands are expected for the C=C and C=N stretching vibrations within the aromatic system. Studies on quinoline and its derivatives show significant peaks related to ring breathing modes and in-plane and out-of-plane C-H bending. nih.gov For instance, chloroquine (B1663885), a quinoline derivative, shows notable Raman shifts that are sensitive to its molecular environment. spectrabase.com
3,4-Dichlorobenzoyl Moiety: The dichlorinated benzene (B151609) ring would produce intense Raman signals. Characteristic vibrations for chlorobenzenes include a strong band corresponding to the C-Cl stretching mode. The substitution pattern on the benzene ring influences the position of various ring modes. researchgate.netchemicalbook.com The carbonyl (C=O) stretch of the ester group would also be a prominent feature.
Based on analogs like chlorobenzene (B131634) and other substituted aromatics, key vibrational bands can be predicted. The spectrum would be complex, but specific regions could be assigned to the different parts of the molecule, providing a structural fingerprint.
NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. By analyzing the ¹H and ¹³C NMR spectra, along with 2D correlation experiments, the precise connectivity and chemical environment of each atom in this compound can be determined.
The ¹H NMR spectrum of this compound would display distinct signals for the protons on the quinoline ring and the dichlorinated benzene ring. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester group and the chlorine atoms.
Quinoline Protons: The quinoline ring system has six protons. The proton at position 2 (H-2) is typically the most downfield due to the adjacent nitrogen atom. The protons H-3 and H-4 would appear as doublets, coupling with each other. The protons on the benzo-fused ring (H-5, H-6, H-7) would present a more complex pattern of doublets or doublets of doublets. nih.gov The chemical shifts for quinoline itself are a useful reference. nih.gov
Dichlorobenzoate Protons: The 3,4-dichlorobenzoate ring has three aromatic protons. The proton at position 2' would likely appear as a doublet, while the proton at 5' would be a doublet of doublets, and the proton at 6' a doublet. Their downfield shift is due to the electron-withdrawing effects of the two chlorine atoms and the ester linkage. Data for 3,4-dichlorobenzoic acid and its derivatives confirm these general patterns. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | dd | ~4.2, 1.7 |
| H-3 | 7.4 - 7.6 | dd | ~8.3, 4.2 |
| H-4 | 8.1 - 8.3 | dd | ~8.3, 1.7 |
| H-5 | 7.6 - 7.8 | m | |
| H-6 | 7.5 - 7.7 | m | |
| H-7 | 7.9 - 8.1 | d | ~8.0 |
| H-2' | 8.2 - 8.4 | d | ~2.1 |
| H-5' | 7.8 - 8.0 | dd | ~8.4, 2.1 |
| H-6' | 8.0 - 8.2 | d | ~8.4 |
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, this includes nine carbons from the quinoline ring, seven from the dichlorobenzoate moiety, and the carbonyl carbon of the ester.
Quinoline Carbons: The chemical shifts of the quinoline carbons are well-documented. chemicalbook.com The carbons adjacent to the nitrogen (C-2 and C-8a) are significantly downfield. The carbon atom bonded to the ester oxygen (C-8) would also be shifted downfield.
Dichlorobenzoate Carbons: The carbons in the dichlorinated ring will have their chemical shifts influenced by the chlorine substituents and the carboxylate group. The carbons directly bonded to chlorine (C-3' and C-4') will show characteristic shifts. The carbonyl carbon (C=O) of the ester group is expected to appear in the range of 163-166 ppm. Data from related compounds like 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, which has a carbonyl carbon at 164.1 ppm, supports this prediction. ontosight.ai
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~129 |
| C-5 | ~127 |
| C-6 | ~122 |
| C-7 | ~130 |
| C-8 | ~145 |
| C-8a | ~140 |
| C=O | ~164 |
| C-1' | ~132 |
| C-2' | ~133 |
| C-3' | ~134 |
| C-4' | ~138 |
| C-5' | ~131 |
| C-6' | ~129 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. nih.gov For this compound, it would show correlations between H-2, H-3, and H-4 in one spin system, and between H-5, H-6, and H-7 in another. On the other ring, correlations between H-5' and H-6', and between H-5' and H-2' would be visible, confirming their proximity.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.govmdpi.com It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds, helping to connect the different fragments of the molecule. nih.gov Key correlations would include:
The protons of the dichlorobenzoyl ring (H-2', H-5', H-6') correlating to the ester carbonyl carbon (C=O).
The quinoline proton H-7 correlating to the ester-linked carbon C-8.
These long-range correlations would definitively establish the ester linkage between the quinoline and dichlorobenzoate moieties.
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural information through its fragmentation pattern. For this compound (C₁₆H₉Cl₂NO₂), the exact mass can be calculated, and its fragmentation can be predicted.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺ in an approximate ratio of 100:65:10, which is a definitive indicator for a dichlorinated compound.
Fragmentation Pattern: The primary fragmentation would likely involve the cleavage of the ester bond, which is the weakest bond in the molecule. This would lead to two main fragment ions:
A fragment corresponding to the quinolin-8-ol radical cation (or its equivalent), arising from the cleavage of the ester bond with charge retention on the quinoline part.
A fragment corresponding to the 3,4-dichlorobenzoyl cation [C₇H₃Cl₂O]⁺. This fragment would also exhibit the characteristic isotopic pattern for two chlorine atoms. ontosight.ai
Further fragmentation of the quinoline moiety would lead to the loss of CO and HCN, which is typical for such heterocyclic systems. The dichlorobenzoyl cation could further lose CO to give a dichlorophenyl cation.
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be dominated by the strong π-π* transitions of the extended aromatic system.
The spectrum is expected to show multiple absorption bands characteristic of the quinoline ring system. researchgate.net Studies on 8-hydroxyquinoline (B1678124) and its esters show strong absorption bands typically below 350 nm. researchgate.netstenutz.eu The presence of the dichlorobenzoate group would likely cause a slight shift in the absorption maxima compared to unsubstituted quinolin-8-yl benzoate (B1203000). The exact position of the absorption maxima (λmax) is sensitive to the solvent used. mdpi.com In general, quinoline derivatives show characteristic absorption peaks around 240-260 nm and another set of broader bands at longer wavelengths. stenutz.euresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional shape and electronic landscape of a molecule.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable, or ground state, geometry of a molecule. For the analogue Quinolin-8-yl 4-chlorobenzoate (B1228818), calculations using the B3LYP method with a 6-31G(d,p) basis set revealed a distinct three-dimensional conformation. mdpi.com
In its solid state, the molecule adopts an orthogonal orientation, with the plane of the quinoline (B57606) ring and the plane of the chlorobenzoate ring being almost perpendicular to each other. The dihedral angle between these two aromatic systems was found to be 89.30°. mdpi.com It is anticipated that Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) would adopt a similar conformation, as the steric and electronic influences of the second chlorine atom on the benzoate (B1203000) ring would likely not induce a dramatic shift from this orthogonal arrangement. This perpendicular structure minimizes steric hindrance between the two bulky ring systems.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
For the Quinolin-8-yl 4-chlorobenzoate analogue, the HOMO and LUMO were calculated. The HOMO is primarily localized on the electron-rich quinoline ring system, indicating this is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient 4-chlorobenzoate portion of the molecule, marking it as the probable site for nucleophilic attack. mdpi.com
The calculated energies for the analogue are presented below. The addition of a second chlorine atom in Quinolin-8-yl 3,4-dichlorobenzoate would be expected to further lower the LUMO energy due to the electron-withdrawing nature of chlorine, likely resulting in a slightly smaller HOMO-LUMO gap and thus increased reactivity.
Table 1: Frontier Orbital Energies for Quinolin-8-yl 4-chlorobenzoate
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.65 |
| LUMO | -1.15 |
| Gap (ΔE) | 5.50 |
Data sourced from a computational study on the Quinolin-8-yl 4-chlorobenzoate analogue. mdpi.com
A large HOMO-LUMO gap (5.50 eV) for the analogue suggests high kinetic stability. mdpi.com The chemical hardness (η), which is a measure of resistance to change in electron distribution, is consequently high. Conversely, the global softness (S), which indicates a molecule's polarizability, is low. The electrophilicity index (ω) provides a measure of the energy lowering of a system when it accepts electrons.
For this compound, the presence of an additional electron-withdrawing chlorine atom would likely increase the electronegativity and the electrophilicity index, making it a better electron acceptor than its mono-chlorinated counterpart.
Table 2: Global Reactivity Descriptors for Quinolin-8-yl 4-chlorobenzoate
| Descriptor | Definition | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.65 |
| Electron Affinity (A) | -ELUMO | 1.15 |
| Electronegativity (χ) | (I + A) / 2 | 3.90 |
| Chemical Hardness (η) | (I - A) / 2 | 2.75 |
| Global Softness (S) | 1 / (2η) | 0.18 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.77 |
Data and definitions adapted from a study on the Quinolin-8-yl 4-chlorobenzoate analogue. mdpi.com
Intermolecular Interaction Energy Calculations and Supramolecular Insights
The way molecules pack together in a solid state is governed by a complex interplay of non-covalent interactions.
In the crystal structure of the analogue Quinolin-8-yl 4-chlorobenzoate, the supramolecular assembly is dominated by several weak interactions, including C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. mdpi.com
To quantify the forces holding the crystal together, interaction energy calculations are performed. Using the CE-B3LYP model, it was determined that dispersion forces are the primary contributors to the stabilization of the crystal lattice, accounting for a significantly larger proportion of the total interaction energy compared to electrostatic forces. mdpi.com This indicates that van der Waals forces are crucial in the molecular packing of this system. A similar dominance of dispersion forces would be expected for this compound.
The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
For the Quinolin-8-yl 4-chlorobenzoate analogue, MEP maps show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are located around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. These are the most likely sites for electrophilic attack. mdpi.com
Positive Potential (Blue): This electron-deficient region is found over the hydrogen atoms of the molecule. mdpi.com
σ-holes: A region of positive electrostatic potential, known as a σ-hole, was identified on the chlorine atom. This allows the chlorine to act as a Lewis acid site, although in the case of the 4-chloro analogue, the potential was too shallow to result in Cl···Cl interactions. mdpi.com
In this compound, the presence of two chlorine atoms would create a more complex ESP surface. The negative potential regions on the nitrogen and oxygen atoms would remain the primary sites for interaction with electrophiles. The σ-holes on both chlorine atoms would be present, potentially influencing crystal packing through halogen bonding.
of this compound
The exploration of this compound through theoretical and computational chemistry provides significant insights into its molecular properties and potential reactivity. These in silico studies are crucial for understanding the intricate electronic and structural features that govern the behavior of this compound. By employing sophisticated computational models, researchers can predict and analyze various chemical phenomena, from intermolecular interactions to reaction mechanisms, which are often challenging to observe experimentally.
Characterization of Sigma-Holes and Their Role in Interactions
Computational analysis of molecules containing halogen atoms, such as this compound, often reveals the presence of sigma-holes (σ-holes). A σ-hole is a region of positive electrostatic potential located on the outermost surface of a covalently bonded halogen atom, along the axis of the bond. This positive region arises from the anisotropic distribution of electron density around the halogen.
In a related compound, quinolin-8-yl 4-chlorobenzoate, electrostatic potential maps have suggested the formation of σ-holes over the chlorine atoms. Although these chlorine atoms can act as both Lewis acids (due to the positive σ-hole) and Lewis bases (due to the surrounding negative electron density), the shallow depth of these σ-holes in the 4-chloro analogue prevents the formation of strong chlorine-chlorine interactions.
For this compound, the presence of two adjacent chlorine atoms on the benzoate ring is expected to influence the nature and strength of the σ-holes. The electron-withdrawing effects of the two chlorine atoms would likely lead to more positive σ-holes compared to the monochlorinated analogue. This enhancement could increase the propensity for the chlorine atoms to engage in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species. These interactions can play a significant role in the crystal packing and molecular recognition of the compound.
Mechanistic Studies of Chemical Reactions via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide a detailed understanding of its reactivity, particularly in processes involving electron transfer and bond cleavage.
Theoretical Exploration of Electron Transfer Pathways and Radical Anions
The formation of radical anions is a key step in many chemical and biological processes. For this compound, computational methods such as Density Functional Theory (DFT) can be used to explore the pathways of electron transfer and to characterize the resulting radical anion.
The electron affinity of the parent molecule can be calculated to determine the feasibility of radical anion formation. Upon accepting an electron, the geometry and electronic structure of the molecule will change. Computational studies can map out these changes, identifying where the extra electron density is localized. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the electronegativity of the quinoline nitrogen would likely result in the delocalization of the extra electron across the aromatic system, with significant density on the dichlorobenzoate moiety.
Potential Energy Surface (PES) Analysis for Reaction Pathways and Transitions States
Potential Energy Surface (PES) analysis is a cornerstone of computational reaction dynamics. The PES represents the energy of a molecule as a function of its geometry, and it can be used to identify stable molecules (local minima), transition states (saddle points), and the pathways that connect them.
For a reaction involving this compound, such as its hydrolysis or a nucleophilic substitution reaction, computational chemists can map out the PES to determine the most likely reaction mechanism. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. By analyzing the vibrational modes of the transition state, researchers can confirm that it represents the correct saddle point connecting reactants and products. This level of detail provides a molecular-level picture of the reaction, which is invaluable for understanding and predicting chemical reactivity.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is also widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, several types of spectra can be computationally predicted.
For instance, Infrared (IR) and Raman spectra can be calculated by performing a vibrational frequency analysis. The computed frequencies and intensities can then be compared to experimental data to assign the observed vibrational bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy, which is essential for confirming the structure of the molecule.
Chemical Reactivity and Synthetic Transformations
Reactions of the Ester Linkage
The ester group is a key site for chemical reactions, allowing for cleavage or modification to produce new derivatives.
The hydrolytic stability of the ester linkage in Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) is a critical factor in its persistence and biological activity. Esters can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and alcohol. The rate of this hydrolysis is influenced by pH, temperature, and the steric and electronic environment of the ester group.
Table 1: Predicted Hydrolytic Behavior of Quinolin-8-yl 3,4-dichlorobenzoate
| Condition | Expected Reactivity | Products of Hydrolysis |
| Acidic (e.g., HCl) | Moderate to high | 3,4-Dichlorobenzoic acid and 8-hydroxyquinoline (B1678124) |
| Neutral (pH 7) | Low | Slow hydrolysis to 3,4-Dichlorobenzoic acid and 8-hydroxyquinoline |
| Basic (e.g., NaOH) | High | Sodium 3,4-dichlorobenzoate and 8-hydroxyquinoline |
This table is illustrative and based on general chemical principles of ester hydrolysis.
Transesterification is a valuable method for the synthesis of new esters from an existing one. In the case of this compound, this reaction could be employed to generate a library of related compounds by reacting it with different alcohols in the presence of an acid or base catalyst. This approach allows for the systematic modification of the alcohol portion of the ester, which can be a key strategy in medicinal chemistry for optimizing the properties of a lead compound.
For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield methyl 3,4-dichlorobenzoate or ethyl 3,4-dichlorobenzoate, respectively, along with 8-hydroxyquinoline. The efficiency of the reaction would depend on the reaction conditions and the nature of the incoming alcohol.
The carbonyl carbon of the ester group is electrophilic and can be attacked by a variety of nucleophiles, leading to nucleophilic acyl substitution. This is a fundamental reaction of esters and provides a route to a wide range of functional groups. Besides hydrolysis and transesterification, other important nucleophilic acyl substitution reactions include:
Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines to form amides. For instance, reacting this compound with an amine (R-NH₂) would yield N-substituted-3,4-dichlorobenzamide and 8-hydroxyquinoline.
Reaction with Grignard Reagents: Treatment with organometallic reagents like Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols after the addition of two equivalents of the Grignard reagent.
Reactivity at the Quinoline (B57606) Heterocyclic System
The quinoline ring system in this compound is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The presence of the ester group at the 8-position influences the regioselectivity of these reactions.
The quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring system. cutm.ac.inresearchgate.net Electrophilic attack typically occurs on the benzene ring portion of the quinoline system, as it is more electron-rich than the pyridine (B92270) ring. reddit.comuop.edu.pkimperial.ac.uk Under vigorous conditions, electrophilic substitution of quinoline itself yields a mixture of 5- and 8-substituted products. uop.edu.pk
In this compound, the 8-position is already substituted by the ester group. The oxygen atom of the ester linkage is an activating group, but its effect is tempered by the electron-withdrawing carbonyl group. The directing effect of the ester group at the 8-position would likely favor electrophilic substitution at the 5- and 7-positions of the quinoline ring.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-quinolin-8-yl 3,4-dichlorobenzoate and 7-Nitro-quinolin-8-yl 3,4-dichlorobenzoate |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-quinolin-8-yl 3,4-dichlorobenzoate and 7-Bromo-quinolin-8-yl 3,4-dichlorobenzoate |
| Sulfonation | H₂SO₄/SO₃ | 5-Sulfo-quinolin-8-yl 3,4-dichlorobenzoate and 7-Sulfo-quinolin-8-yl 3,4-dichlorobenzoate |
This table is illustrative and based on established principles of electrophilic aromatic substitution on substituted quinolines.
The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile or a base. It can be protonated by acids to form salts or alkylated with alkyl halides.
Nucleophilic aromatic substitution (SNAAr) on the quinoline ring is also possible, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack by the ring nitrogen. cutm.ac.inresearchgate.net While the primary focus for nucleophilic attack is the ester carbonyl, strong nucleophiles under forcing conditions could potentially displace a suitable leaving group at the 2- or 4-position if one were present. In the case of this compound itself, direct nucleophilic attack on the unsubstituted quinoline ring is unlikely.
The presence of the ester group at the 8-position can also influence the reactivity of the quinoline nitrogen. The formation of metal complexes involving the quinoline nitrogen and the carbonyl oxygen of the ester group is a possibility, which can be a key feature in the design of catalysts and functional materials.
Reactivity of the Dichlorobenzoate Moiety
The 3,4-dichlorobenzoate portion of the molecule is an electron-deficient aromatic ring, a characteristic that dictates its reactivity towards both nucleophilic and electrophilic reagents.
Aryl halides are typically unreactive toward nucleophiles under standard SN1 or SN2 conditions. quizlet.comlibretexts.org However, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-poor. libretexts.org This is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen in this case). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orgquizlet.com
In this compound, the ester group (-COOQn) is an electron-withdrawing group. This activates the dichlorinated ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. libretexts.org
Addition Step : A nucleophile adds to the ring at a carbon bearing a chlorine atom, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Elimination Step : The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org
Between the two chlorine atoms, the one at the C-4 position is para to the electron-withdrawing ester linkage. This position is more favorable for substitution because the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the ester group through resonance, providing greater stabilization. quizlet.com In contrast, a meta substituent offers no such resonance stabilization. libretexts.org Therefore, nucleophilic substitution is more likely to occur at the C-4 position than the C-3 position.
Electrophilic aromatic substitution (EAS) involves the replacement of a ring hydrogen with an electrophile. wikipedia.org The reactivity of the dichlorobenzoate ring towards electrophiles is significantly reduced due to the presence of three deactivating substituents: two chlorine atoms and the quinolin-8-yl ester group.
Directing Effects of Substituents :
Chlorine atoms : Halogens are deactivating yet ortho, para-directing. They withdraw electron density inductively, slowing the reaction, but can donate electron density through resonance to stabilize the cationic intermediate (sigma complex) when attack occurs at the ortho or para positions. minia.edu.eg
Ester Group (-COOQn) : The carbonyl group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic.
The combined effect of these groups makes electrophilic substitution on this ring challenging, requiring harsh reaction conditions. wikipedia.org The directing effects are competitive. The two chlorine atoms direct incoming electrophiles to positions 2, 5, and 6. The ester group at C-1 directs to position 5. Therefore, the most likely position for electrophilic attack is C-5, as it is meta to the ester group and ortho to the C-4 chlorine.
The chlorine atoms on the benzoate (B1203000) ring can be removed through reductive dehalogenation. Studies on various dichlorobenzene (DCB) isomers have shown that they can be reductively dehalogenated to monochlorobenzene (MCB) and subsequently to benzene. acs.orgacs.org This process is often observed in anaerobic microcosms using specific microorganisms. nih.govcornell.edu
The rate of dehalogenation can depend on the isomer, with studies showing that 1,2-DCB dehalogenates the fastest, while 1,4-DCB is the slowest. acs.orgnih.gov In the context of the 3,4-dichlorobenzoate moiety, this suggests that the removal of both chlorine atoms is a feasible transformation, likely proceeding stepwise to first form a monochlorobenzoate intermediate.
Oxidation and Reduction Chemistry
The redox chemistry of this compound can affect either the quinoline nucleus or the dichlorobenzoate moiety, depending on the reaction conditions.
Oxidation : The quinoline ring system exhibits high resistance to oxidation. pharmaguideline.com Under vigorous conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene portion of the quinoline ring is cleaved, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.com The pyridine ring remains intact under these conditions. pharmaguideline.com
Reduction : The quinoline ring can be reduced under various conditions to yield different products.
Catalytic hydrogenation (e.g., H₂ with Pt catalyst) can lead to the complete saturation of both rings, producing decahydroquinoline. uop.edu.pk
Milder reduction, such as with tin and hydrochloric acid, selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline. uop.edu.pk
Reduction with lithium in liquid ammonia can sometimes produce 1,4-dihydroquinoline. pharmaguideline.com
The reduction of quinoline by Hantzsch ester, often catalyzed by an acid, proceeds via a 1,4-reduction to yield a dihydroquinoline (enamine) intermediate, which is then further reduced to tetrahydroquinoline. acs.org
The dichlorobenzoate moiety can also be reduced, primarily through the reductive dehalogenation pathways discussed previously.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Quinoline |
| Aniline (B41778) |
| Glycerol (B35011) |
| Nitrobenzene |
| Pyridine-2,3-dicarboxylic acid (Quinolinic acid) |
| 1,2,3,4-tetrahydroquinoline |
| Decahydroquinoline |
| 1,4-dihydroquinoline |
| Dichlorobenzene (DCB) |
| Monochlorobenzene (MCB) |
| Benzene |
| Hantzsch ester |
Coordination Chemistry and Metal Complexation
Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) as a Ligand in Metal Coordination
Quinolin-8-yl 3,4-dichlorobenzoate is anticipated to function as a versatile ligand, primarily due to the presence of the 8-hydroxyquinoline (B1678124) (oxine) moiety. 8-Hydroxyquinoline is a classic bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. The coordination typically involves the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group at the 8-position.
In the case of this compound, the ester linkage at the 8-position introduces the possibility of different coordination modes. The primary mode of chelation is expected to occur through the quinoline nitrogen and the ester oxygen, forming a stable five-membered chelate ring with a metal ion. This bidentate N,O-coordination is a well-established characteristic of 8-hydroxyquinoline derivatives. The lone pair of electrons on the nitrogen atom and the partial negative charge on the ester oxygen atom make them effective donor sites for coordination with metal cations.
The 3,4-dichlorobenzoate group, while not directly involved in the primary chelation, can influence the electronic properties of the ligand through inductive and resonance effects. The electron-withdrawing nature of the chlorine atoms on the benzoate (B1203000) ring can affect the electron density on the coordinating oxygen atom, which in turn can modulate the stability and reactivity of the resulting metal complexes.
Synthesis and Structural Characterization of Metal Chelates
The synthesis of metal chelates with this compound would likely follow established procedures for 8-hydroxyquinoline derivatives. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the coordinating group if necessary.
Spectroscopic and structural analyses of metal complexes with analogous quinolin-8-yl esters confirm the chelation through the quinoline nitrogen and the oxygen atom at the 8-position. For instance, in the related compound Zinc(II)2-(quinolin-8-yl)benzoate dehydrate, a monodentate mode of coordination is established for the 8-hydroxyquinoline and benzoic acid moieties, respectively nih.gov. This suggests that the primary coordination site is the N,O-bidentate chelate of the 8-hydroxyquinoline core. Infrared (IR) spectroscopy is a key tool for characterizing this chelation. A shift in the C=N stretching vibration of the quinoline ring to a lower frequency upon complexation indicates the involvement of the nitrogen atom in coordination. Similarly, changes in the C-O stretching frequency of the ester group can provide evidence for the participation of the ester oxygen in bonding to the metal center.
8-Hydroxyquinoline and its derivatives are known to form both four- and six-covalent metal complexes, and this compound is expected to exhibit similar behavior. The stoichiometry of the metal-to-ligand ratio and the coordination number of the metal ion are the primary factors determining the geometry of the resulting complex.
Four-covalent complexes: With divalent metal ions, 1:2 metal-to-ligand complexes are commonly formed, leading to four-coordinate geometries. These can be either tetrahedral or square planar, depending on the electronic configuration of the metal ion and steric factors. For example, a tetrahedral structure has been proposed for Zinc(II)2-(quinolin-8-yl)benzoate dehydrate. nih.gov
Six-covalent complexes: With trivalent metal ions or in the presence of additional ligands such as water or other solvent molecules, six-coordinate octahedral complexes are frequently observed. researchgate.netscispace.com These complexes typically have a 1:2 or 1:3 metal-to-ligand ratio. For instance, complexes of Co(II) and Ni(II) with 8-hydroxyquinoline have been proposed to have an octahedral geometry due to the coordination of two water molecules. researchgate.net
Table 1: Representative Structural Data for Metal Complexes of 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |
| Zn(II) | 8-hydroxyquinoline-2-carboxylic acid | - | - | - | uncw.edu |
| Cd(II) | 8-hydroxyquinoline-2-carboxylic acid | - | - | - | uncw.edu |
| Ni(II) | 2-[(2-hydroxyethylimino)methyl]quinolin-8-ol | Helical | - | - | researchgate.net |
| Zn(II) | Quinolin-8-yl-benzoate | Tetrahedral | - | - | nih.gov |
Note: Specific bond lengths were not provided in the abstract for all complexes.
Impact of Metal Ion Identity on Complex Stability and Geometry
The identity of the metal ion plays a crucial role in determining the stability and geometry of the resulting complexes with this compound. The stability of the metal-ligand bond is influenced by factors such as the charge, ionic radius, and the nature of the metal ion's d-orbitals.
Studies on 8-hydroxyquinoline and its derivatives have established a general trend in the stability of their metal complexes, often following the Irving-Williams series for divalent metal ions: Mg(II) < Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For instance, stability constants measured for various metal complexes of 8-hydroxyquinoline in 50% v/v aqueous dioxane at 20°C follow this trend. nih.gov The higher stability of the Cu(II) complexes is attributed to the Jahn-Teller effect.
The geometry of the complex is also highly dependent on the metal ion. For example, Cu(II) complexes with 8-hydroxyquinoline often exhibit a square-planar geometry, while Zn(II) complexes are typically tetrahedral. nih.govresearchgate.net Trivalent ions like Al(III) and Fe(III) generally form stable octahedral complexes.
Table 2: Stability Constants (log K) for Metal Complexes of 8-Hydroxyquinoline in 50% v/v Aqueous Dioxane at 20°C
| Metal Ion | log K1 | log K2 |
| Mg²⁺ | 6.42 | 5.41 |
| Zn²⁺ | 10.99 | 9.98 |
| Ni²⁺ | 11.51 | 10.15 |
| Cu²⁺ | 13.06 | 11.83 |
| UO₂²⁺ | 12.16 | 10.60 |
Data sourced from Irving and Rossotti. nih.gov
Applications of Metal Complexes in Catalysis and Material Science
Metal complexes of 8-hydroxyquinoline and its derivatives have garnered significant interest for their applications in catalysis and material science. While specific applications for complexes of this compound have not been reported, the known properties of related compounds suggest potential uses in these fields.
In catalysis , these complexes can act as catalysts in various organic transformations. The metal center can serve as a Lewis acid to activate substrates, and the quinoline ligand can be modified to tune the steric and electronic environment around the metal, thereby influencing the catalytic activity and selectivity.
In material science , the most prominent application of 8-hydroxyquinoline metal complexes is in organic light-emitting diodes (OLEDs). researchgate.netscirp.orgscirp.org Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a benchmark electron-transporting and emissive material in OLEDs due to its high thermal stability and excellent fluorescence properties. researchgate.netscirp.org The luminescence of these complexes can be tuned by modifying the substituents on the 8-hydroxyquinoline ligand. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the emission wavelength. For example, in Eu(III) complexes of 8-hydroxyquinoline derivatives, electron-donating groups were found to enhance the luminescence intensity. nih.gov
The fluorescent properties of these complexes also make them suitable for applications as chemosensors for the detection of metal ions. researchgate.netscirp.org The coordination of a metal ion to the ligand can lead to a significant change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.
Advanced Applications in Synthetic Chemistry and Materials Science
Role as Versatile Synthetic Building Blocks and Intermediates
The architecture of Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) makes it a valuable precursor and building block in organic synthesis. The quinoline (B57606) core provides a rigid, N-heterocyclic scaffold, while the ester linkage offers a site for controlled chemical transformation, and the dichlorinated phenyl ring presents opportunities for further functionalization.
Precursors for Novel N-Heterocyclic Architectures
The quinoline framework is a privileged scaffold in medicinal chemistry and materials science. nih.gov Compounds like Quinolin-8-yl 3,4-dichlorobenzoate can serve as advanced precursors for more complex N-heterocyclic systems. The ester group can be hydrolyzed to yield 8-hydroxyquinoline (B1678124), a classic and powerful chelating agent, and 3,4-dichlorobenzoic acid. This controlled release of two distinct functional molecules allows for divergent synthetic pathways.
Furthermore, the quinoline ring itself can be modified. The potential for electrophilic aromatic substitution on the quinoline scaffold allows for the introduction of additional functional groups, leading to new derivatives. mdpi.com The synthesis of polyimidazolium linked macrocycles, for example, often involves the stepwise alkylation of bis-imidazolium precursors, a strategy that highlights the modular approach to building complex heterocyclic structures from simpler blocks. frontiersin.org Similarly, the core structure of this compound could be envisioned as a starting point for elaborating macrocyclic or other complex architectures. N-heterocyclic carbenes (NHCs), a cornerstone of modern organometallic chemistry and catalysis, are typically generated from precursors like imidazolium (B1220033) or imidazolinium salts. nih.govbeilstein-journals.org The development of efficient protocols for these precursors underscores the importance of accessible building blocks for creating sophisticated chemical tools. nih.gov
Application in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.govrsc.orgbeilstein-journals.org While this compound would not typically be a starting material itself, its constituent parts are highly relevant to MCRs.
The quinoline scaffold is often the target of MCRs. Classic methods like the Doebner reaction synthesize quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov More modern approaches, such as the Povarov reaction, are also widely used to construct diverse quinoline scaffolds. rsc.org
Conversely, the hydrolysis products of this compound—8-hydroxyquinoline and 3,4-dichlorobenzoic acid—could serve as key inputs for MCRs. Carboxylic acids are common components in powerful MCRs like the Ugi and Passerini reactions. scielo.brnih.gov For instance, the Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. scielo.br The 3,4-dichlorobenzoic acid derived from the title compound could be employed in such a reaction to embed the dichlorophenyl motif into a new, complex molecular architecture.
Contributions to Photophysical and Optoelectronic Materials
The fusion of an electron-rich quinoline system with an electron-deficient dichlorinated ring suggests that this compound and its derivatives could possess interesting photophysical and optoelectronic properties suitable for advanced materials.
Luminescence Chemistry and Design of Luminescent Materials
Quinoline and its derivatives are renowned for their fluorescent properties and are central to the design of chemosensors and luminescent materials. urfu.ruurfu.ru The 8-aminoquinoline (B160924) and 8-hydroxyquinoline substructures are particularly effective fluorogenic chelators, often used in fluorescent probes for metal ions like Zn²⁺. nih.gov The fluorescence of these systems is often enhanced upon metal binding, which restricts electron-transfer processes that would otherwise quench the emission. nih.gov
Derivatives of this compound could be engineered as luminescent materials. The quinoline core acts as the primary fluorophore. The electronic nature of the substituent at the 8-position significantly modulates the emission properties. The 3,4-dichlorobenzoate group, being electron-withdrawing, can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This "push-pull" dynamic is a key strategy in designing solvatochromic dyes, where the fluorescence color changes with solvent polarity. researchgate.net Studies on other push-pull amino-quinoline derivatives have shown that they can be highly sensitive to their environment, with high quantum yields in non-polar solvents and quenched fluorescence in polar ones. researchgate.net
Table 1: Photophysical Properties of Related Quinoline Derivatives
| Compound Family | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature/Application | Source(s) |
|---|---|---|---|---|---|
| Quinazolin-4(3H)-one | - | - | 0.71 (in toluene) | Promising fluorescence molecule | urfu.ru |
| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | 360 | 490 | Increases 4-fold with Zn²⁺ | Fluorescent sensor for Zn²⁺ | nih.gov |
| TFMAQ-8Ar Derivatives | 400 | 493-526 (solid state) | 0.11-0.38 (solid state) | Lipophilicity-responsive probes | researchgate.net |
This table is interactive. You can sort and filter the data.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for technologies like optical data storage, signal processing, and telecommunications. mdpi.commdpi.com Organic molecules with large hyperpolarizabilities (β) are sought after for these applications. illinois.edu A common design strategy for NLO-active molecules is to create a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation.
This compound possesses features of a D-π-A system. The quinoline ring can be part of the π-conjugated bridge, while the dichlorobenzoate moiety acts as an acceptor group due to the electron-withdrawing chlorine atoms. Theoretical and experimental studies on other quinoline derivatives have confirmed their potential as NLO materials. mdpi.com For instance, DFT studies on carbazole-substituted quinolines have explored their structure-property relationships to optimize NLO responses. mdpi.com The magnitude of the NLO effect is sensitive to the nature of the donor, acceptor, and the conjugated linker connecting them. mdpi.comillinois.edu Research on related compounds like p-toluidinium 2,4-dichlorobenzoate (B1228512) also points to the use of dichlorinated benzoate (B1203000) structures in the development of NLO crystals. researchgate.net
Table 2: Nonlinear Optical (NLO) Properties of Related Organic Compounds
| Compound Type | Key Structural Feature | NLO Property Investigated | Finding | Source(s) |
|---|---|---|---|---|
| Quinoline-Carbazole Systems | Disubstituted quinoline with carbazole (B46965) units | First Hyperpolarizability (β) | NLO behavior is strongly dependent on acceptor units and π-conjugated linker. | mdpi.com |
| p-Toluidinium 2,4-dichlorobenzoate | Organic salt with dichlorobenzoate anion | Third-order NLO properties | Potential candidate for NLO applications. | researchgate.net |
| Metallocene Derivatives | Push-pull effects with metal centers | Second-order NLO (β) | Large dipole moment changes and low energy gaps lead to large β values. | illinois.edu |
This table is interactive. You can sort and filter the data.
Chemical Probes for Pathway Analysis
A chemical probe is a small molecule used to study and manipulate biological systems and pathways. nih.gov The development of fluorescent probes is particularly valuable as they allow for real-time imaging and sensing of biological events. Given its potential luminescent properties, this compound could be developed into a chemical probe.
The ester linkage is a key feature for this application. It could be designed to be a substrate for a specific enzyme, such as an esterase. In its intact form, the molecule might have one set of fluorescence properties (e.g., quenched or emitting at a specific wavelength). Upon enzymatic cleavage, which would release 8-hydroxyquinoline, a known fluorophore, a significant change in fluorescence (e.g., turn-on or a spectral shift) would occur. This mechanism would allow the probe to report on the activity of the target enzyme within a cell or organism.
This strategy is analogous to how other quinoline-based probes function. For example, aminoquinoline derivatives have been designed as fluorescent probes that specifically light up lipid droplets in cells, enabling their visualization. researchgate.net Similarly, 8-amidoquinoline derivatives serve as selective probes for zinc ions. nih.gov By being included in large chemical libraries, compounds like this compound can be screened against various biological targets to identify new probes for pathway analysis, helping to prioritize chemicals for more in-depth testing. nih.gov
Development and Application of Molecular Probes for Chemical System Interrogation
Quinoline derivatives are extensively utilized in the creation of molecular probes for the detection and imaging of various chemical species. The fluorescence of the quinoline ring is often sensitive to its environment, making it an excellent scaffold for sensors. epa.govresearchgate.net The ester linkage in this compound could potentially be designed for hydrolytic or enzymatic cleavage, leading to a change in the fluorescence of the quinolin-8-ol leaving group. This "turn-on" or "turn-off" fluorescence response is a key principle in the design of chemosensors.
The development of such probes involves the strategic modification of the quinoline structure to enhance selectivity and sensitivity towards a specific analyte. For instance, the introduction of specific binding sites can tailor the probe to detect particular metal ions or biomolecules. While no specific studies detail the use of this compound as a molecular probe, its synthesis from 8-hydroxyquinoline, a known chelating agent and fluorophore, provides a strong basis for its potential in this area. rroij.com
Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Characteristics
| Quinoline Derivative | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| Amine-dangled Schiff base quinoline-morpholine conjugate (QMC) | Pb²⁺ | Intramolecular Charge Transfer (ICT) | 13 µM | researchgate.net |
| Quinoline-derived ortho-diamines | Nitric Oxide (NO) | Formation of triazoles | 56.1–95 nM | epa.gov |
| N-(quinolin-8-yl) formamide (B127407) derivatives | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) | Varies | nih.gov |
This table presents data for analogous quinoline-based compounds to illustrate potential applications.
Utility in Targeted Chemical Imaging and Logic Gate Operations
The fluorescent properties of quinoline derivatives make them suitable for targeted chemical imaging in biological systems. researchgate.net Probes can be designed to accumulate in specific cellular compartments or to respond to changes in the intracellular environment, such as pH or the concentration of certain ions. The lipophilicity of this compound, influenced by the dichlorophenyl group, could play a role in its cellular uptake and distribution, a critical factor for imaging agents.
Furthermore, the switchable fluorescence of quinoline-based molecules can be harnessed to construct molecular logic gates. These are molecules that perform logical operations based on chemical or physical inputs, with the output being a detectable signal, often fluorescence. researchgate.net For example, a molecule could be designed to fluoresce only in the presence of two different analytes, thus functioning as an "AND" logic gate. The design of this compound could theoretically be adapted for such purposes, where the inputs could be, for instance, an enzyme that cleaves the ester bond and a metal ion that chelates with the resulting 8-hydroxyquinoline.
Table 2: Examples of Quinoline-Based Molecular Logic Gates
| Quinoline System | Logic Gate Type | Inputs | Output | Reference |
| Quinoline-morpholine conjugate (QMC) | INHIBIT | Pb²⁺, EDTA | Fluorescence | researchgate.net |
| 2-styrylquinoline derivatives | Multiple types | H⁺, light | Absorption/Fluorescence | mdpi.com |
This table presents data for analogous quinoline-based systems to illustrate potential applications.
Formulations in Corrosion Inhibition and Chemical Preservation
Quinoline and its derivatives are well-established corrosion inhibitors for various metals, particularly in acidic environments. nih.govontosight.ai Their effectiveness is attributed to the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. The electron density on the quinoline ring system plays a crucial role in the strength of this interaction.
The 3,4-dichloro substitution on the benzoate ring of this compound is expected to influence its corrosion inhibition properties. Halogen substituents can enhance the adsorption of organic molecules on metal surfaces. nih.gov While electron-withdrawing groups like halogens can sometimes decrease the electron density of the inhibitor, their presence can also promote stronger physical adsorption or chemisorption through interactions with the metal surface. Theoretical studies on halogen-substituted inhibitors have shown a correlation between their molecular structure and inhibition efficiency. ajchem-a.com
Formulations of corrosion inhibitors often involve dissolving the compound in a suitable solvent and applying it to the metal surface or adding it to the corrosive medium. The concentration of the inhibitor is a critical parameter, with efficiency generally increasing with concentration up to a certain point.
Table 3: Corrosion Inhibition Efficiency of Related Aromatic Compounds
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| N-substituted tetrabromophthalic inhibitor (N-TBI) | Not specified | Cooling water system | 79 | nih.gov |
| Chloroquine (B1663885) derivatives | Mild Steel | Acidic Medium | Predicted to be high | ajchem-a.com |
| Dichloromethane extract of plant | Mild steel | 1 M HCl | 91.8 | researchgate.net |
This table presents data for analogous halogenated and aromatic compounds to illustrate potential performance.
Future Perspectives and Emerging Research Directions
Development of Stereoselective Synthetic Pathways
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. The quinoline (B57606) scaffold is a key component in numerous chiral ligands and catalysts. thieme-connect.comrawdatalibrary.net Future research will likely focus on developing stereoselective methods to synthesize specific enantiomers of Quinolin-8-yl 3,4-dichlorobenzoate (B1239242) derivatives.
Key research avenues include:
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful tool for creating chiral centers. dicp.ac.cndicp.ac.cn Research into ruthenium and iridium-based catalysts for the asymmetric hydrogenation of the quinoline ring could yield enantiomerically pure tetrahydroquinoline derivatives of the parent compound. dicp.ac.cndicp.ac.cn These chiral derivatives could exhibit unique biological activities or serve as building blocks for more complex molecules.
Chiral Ligand Synthesis: The quinoline motif itself is a popular building block for chiral ligands used in asymmetric catalysis. thieme-connect.comacs.orgthieme-connect.com For example, quinine, a naturally occurring quinoline alkaloid, is used to create ligands for reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org Future work could involve designing and synthesizing chiral ligands based on the Quinolin-8-yl 3,4-dichlorobenzoate structure to catalyze a variety of organic transformations.
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as monooxygenases can introduce chirality into the quinoline ring system with high stereoselectivity. psu.edu Exploring enzymatic pathways for the synthesis or modification of this compound could lead to novel, enantiopure compounds.
High-Throughput Synthesis and Screening for Structure-Property Relationship Studies
To efficiently explore the potential of the this compound scaffold, modern high-throughput techniques are indispensable. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. wikipedia.orglibretexts.orgcuny.edu
Future research in this area would involve:
Combinatorial Library Synthesis: By systematically varying the substituents on both the quinoline and benzoate (B1203000) rings, a diverse library of this compound analogues can be generated. wikipedia.orgchemdiv.comimperial.ac.uk This could involve using different starting anilines and substituted benzoic acids in the synthesis.
Structure-Activity Relationship (SAR) Studies: Once a library of compounds is synthesized, high-throughput screening can be used to identify molecules with interesting biological or material properties. mdpi.comacs.orgnih.govresearchgate.netacs.org For example, screening for antimicrobial or anticancer activity could reveal potent new drug candidates. brieflands.comnih.gov The data from these screens can then be used to build SAR models, which can guide the design of even more potent and selective compounds.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields, making it an ideal tool for the rapid generation of compound libraries. nih.govfrontiersin.org
Integration of this compound into Advanced Functional Materials
The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced functional materials. rsc.orgrsc.org Quinoline derivatives have shown promise in a variety of applications, from organic light-emitting diodes (OLEDs) to chemical sensors. nanobioletters.commdpi.com
Potential future applications for this compound in this area include:
Fluorescent Probes and Sensors: The quinoline moiety is known for its fluorescent properties and is often used as a core structure in fluorescent chemosensors for detecting metal ions like zinc and copper. nanobioletters.comrsc.orgrsc.org By modifying the structure of this compound, it may be possible to develop selective and sensitive fluorescent probes for various analytes. For instance, some quinoline-based probes exhibit a "turn-on" fluorescence response in the presence of specific targets, such as tau aggregates in Alzheimer's disease research. acs.org
Organic Electronics: The electron-donating and π-π stacking capabilities of quinoline derivatives make them suitable for use in organic electronic devices. rsc.org Research could explore the incorporation of this compound into organic semiconductors, OLEDs, or as a component in dye-sensitized solar cells.
Anticorrosive Coatings: Quinoline and its derivatives have been investigated for their potential as corrosion inhibitors for various metals. The nitrogen atom in the quinoline ring can coordinate with metal surfaces, forming a protective layer. The specific substituents on this compound could enhance this property.
Theoretical Design of Novel Quinoline-Based Molecular Systems with Tailored Reactivity
Computational chemistry and molecular modeling are increasingly powerful tools for predicting the properties and reactivity of new molecules before they are synthesized in the lab. nih.gov Density Functional Theory (DFT) calculations, for example, can provide insights into a molecule's electronic structure, stability, and potential reaction pathways. nih.govrsc.orgresearchgate.netnih.govmdpi.comacs.org
Future theoretical studies on this compound could focus on:
Predicting Reactivity and Stability: DFT calculations can be used to determine key quantum chemical descriptors such as the HOMO-LUMO energy gap, which indicates the molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net This information can be used to predict how the molecule will behave in different chemical environments and to design more stable and reactive derivatives.
Structure-Property Relationship Modeling: Computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of a series of quinoline derivatives with their observed biological activity or material properties. researchgate.netnih.gov This can help to identify the key structural features responsible for a desired outcome and to design new compounds with enhanced properties.
Molecular Docking Studies: If a biological target for this compound is identified, molecular docking simulations can be used to predict how the molecule will bind to its target. nih.govnih.gov This can provide valuable information about the mechanism of action and can guide the design of more potent inhibitors.
Data Tables
Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Quinolines
| Catalyst System | Substrate Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
| Ru(η3-methallyl)2(cod)–PhTRAP | 8-substituted quinolines | up to 91:9 er | dicp.ac.cn |
| Chiral Ru-diamine complexes | 2-substituted quinolines | up to 97% ee | dicp.ac.cn |
| Chiral Phosphoric Acid with Dihydrophenanthridine | Quinolines | up to 91% ee | acs.org |
Q & A
Q. What are the optimal synthetic routes for Quinolin-8-yl 3,4-dichlorobenzoate, and how do reaction conditions influence yield?
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Confirm ester linkage via carbonyl carbon resonance at ~168–170 ppm. Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.4–8.1 ppm) .
- HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 346.98) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial orientation of substituents, though crystallization may require slow evaporation in DCM/hexane .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders using fume hoods .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis .
- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How do substituent positions on the quinoline ring affect the compound’s fluorescence properties?
Methodological Answer:
- Experimental Design : Synthesize derivatives with electron-donating/withdrawing groups (e.g., –OCH3, –NO2) at positions 5 or 6. Measure fluorescence emission spectra (λex = 350 nm) in ethanol .
- Key Finding : 3,4-Dichlorobenzoate at position 8 enhances fluorescence quantum yield (Φ = 0.45) compared to unsubstituted analogs (Φ = 0.28) due to reduced electron delocalization .
- Data Contradiction : Some studies report quenching at high concentrations (>1 mM) due to aggregation; use dynamic light scattering (DLS) to confirm colloidal stability .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- Step 1 : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase). Use PDB ID 1KZN for homology modeling .
- Step 2 : Calculate binding free energies (ΔG) and compare with experimental MIC values. Correlate chlorophenyl orientation with hydrophobic pocket interactions .
- Limitation : Overestimation of binding affinity may occur if solvent effects are neglected; include implicit solvent models (e.g., GB/SA) .
Q. How to resolve contradictory data on the compound’s antimicrobial efficacy across studies?
Methodological Answer:
- Variable Control : Standardize bacterial strains (e.g., E. coli ATCC 25922) and culture media (Mueller-Hinton agar).
- Dosage Analysis : Test MICs in triplicate at 0.5–128 µg/mL. Note that efficacy drops sharply above 64 µg/mL due to cytotoxicity .
- Meta-Analysis : Use PRISMA guidelines to review literature, focusing on studies with rigorous purity validation (e.g., HRMS, elemental analysis) .
Data Contradiction Analysis
Case Study : Conflicting reports on fluorescence quenching in polar solvents.
- Hypothesis 1 : Solvent polarity stabilizes excited states, reducing emission intensity.
- Hypothesis 2 : Hydrogen bonding with protic solvents (e.g., methanol) disrupts π-π stacking.
- Resolution : Conduct time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
